molecular formula C19H14N2O3S2 B3921049 (3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3921049
M. Wt: 382.5 g/mol
InChI Key: YEWKQHQLRAGUFW-NXVVXOECSA-N
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Description

The compound (3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including a furan ring, a thiazolidinone ring, and an indolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include furan-2-carbaldehyde, thiosemicarbazide, and indole derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the thiazolidinone ring through the condensation of furan-2-carbaldehyde with thiosemicarbazide.

    Cyclization: Intramolecular cyclization to form the indolinone moiety.

    Alkylation: Introduction of the prop-2-en-1-yl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone ring can be reduced to thiazolidines.

    Substitution: The indolinone moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of thiazolidines.

    Substitution: Various substituted indolinone derivatives.

Scientific Research Applications

(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and multiple functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their biological activity.

    Indolinones: Compounds with an indolinone moiety, often used in medicinal chemistry.

    Furan Derivatives: Compounds containing a furan ring, widely used in organic synthesis.

Uniqueness

(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one: is unique due to its combination of multiple functional groups, which can confer a range of chemical reactivity and biological activity not seen in simpler compounds.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S2/c1-2-9-20-14-8-4-3-7-13(14)15(17(20)22)16-18(23)21(19(25)26-16)11-12-6-5-10-24-12/h2-8,10H,1,9,11H2/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWKQHQLRAGUFW-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

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